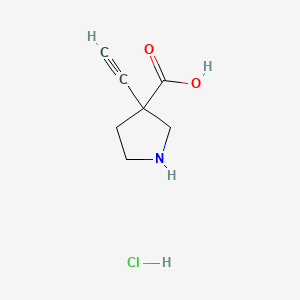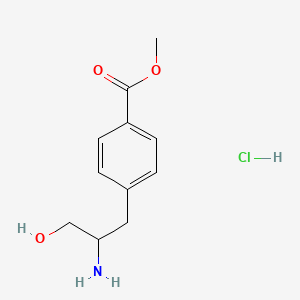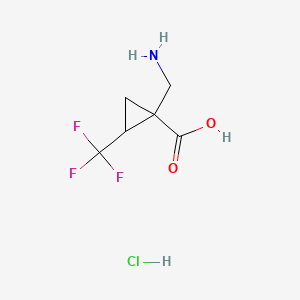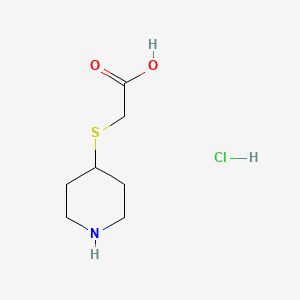
3-ethynylpyrrolidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynylpyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as 3-EPH, is an organic compound used in scientific research. It is an important building block in organic synthesis and is commonly used in the preparation of pharmaceuticals, dyes, and other organic materials. 3-EPH is a chiral compound, meaning it has two possible stereoisomers, which have different properties and react differently in different reactions. 3-EPH has been used in a variety of applications, including in the synthesis of pharmaceuticals, dyes, and other organic materials.
科学研究应用
3-EPH has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, dyes, and other organic materials. It has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. 3-EPH has also been used in the synthesis of chiral catalysts, which are used in asymmetric synthesis. Additionally, 3-EPH has been used in the synthesis of peptides, which are important in drug discovery and development.
作用机制
The mechanism of action of 3-EPH is dependent on the reaction in which it is used. In the Wittig reaction, the phosphonium salt acts as a nucleophile and attacks the alkene, forming a carbocation intermediate. The base then abstracts a proton from the carbocation, forming a new carbon-carbon bond and releasing the phosphonium salt. In the Horner-Wadsworth-Emmons reaction, the organophosphorus reagent acts as a nucleophile and attacks the aldehyde or ketone, forming a phosphonate ester intermediate. The base then abstracts a proton from the phosphonate ester, forming a new carbon-carbon bond and releasing the organophosphorus reagent.
Biochemical and Physiological Effects
3-EPH is not known to have any direct biochemical or physiological effects. However, due to its use in the synthesis of pharmaceuticals, dyes, and other organic materials, it is possible that compounds synthesized using 3-EPH may have biochemical and physiological effects.
实验室实验的优点和局限性
The use of 3-EPH in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it can be used in a variety of reactions, including the synthesis of pharmaceuticals, dyes, and other organic materials. Additionally, 3-EPH is a chiral compound, meaning it can be used in asymmetric synthesis. However, there are some limitations to the use of 3-EPH in laboratory experiments. It is not as reactive as other reagents, such as halogenated compounds, and it is not as widely available as other reagents.
未来方向
There are several potential future directions for the use of 3-EPH in scientific research. One potential direction is the development of new synthetic methods, such as the use of 3-EPH in photochemical reactions. Additionally, 3-EPH could be used in the synthesis of new pharmaceuticals, dyes, and other organic materials. Finally, 3-EPH could be used to develop new chiral catalysts for asymmetric synthesis.
合成方法
3-EPH can be synthesized via two main methods: the Wittig reaction and the Horner-Wadsworth-Emmons reaction. The Wittig reaction is the most commonly used method for the synthesis of 3-EPH and involves the reaction of an alkene with a phosphonium salt, such as triphenylphosphonium bromide, in the presence of a base, such as sodium hydroxide. The Horner-Wadsworth-Emmons reaction is a more complex method that involves the reaction of an aldehyde or ketone with an organophosphorus reagent, such as trimethylphosphite, in the presence of a base, such as sodium hydroxide.
属性
IUPAC Name |
3-ethynylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-2-7(6(9)10)3-4-8-5-7;/h1,8H,3-5H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPSZQMLZPTUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCNC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6609309.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)

![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)

![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)



![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)
amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)
